

A Comparative Guide to DFT Computational Studies of Benzhydrylsulfanylbenzene and its Analogs

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Compound of Interest

Compound Name: *Benzhydrylsulfanylbenzene*

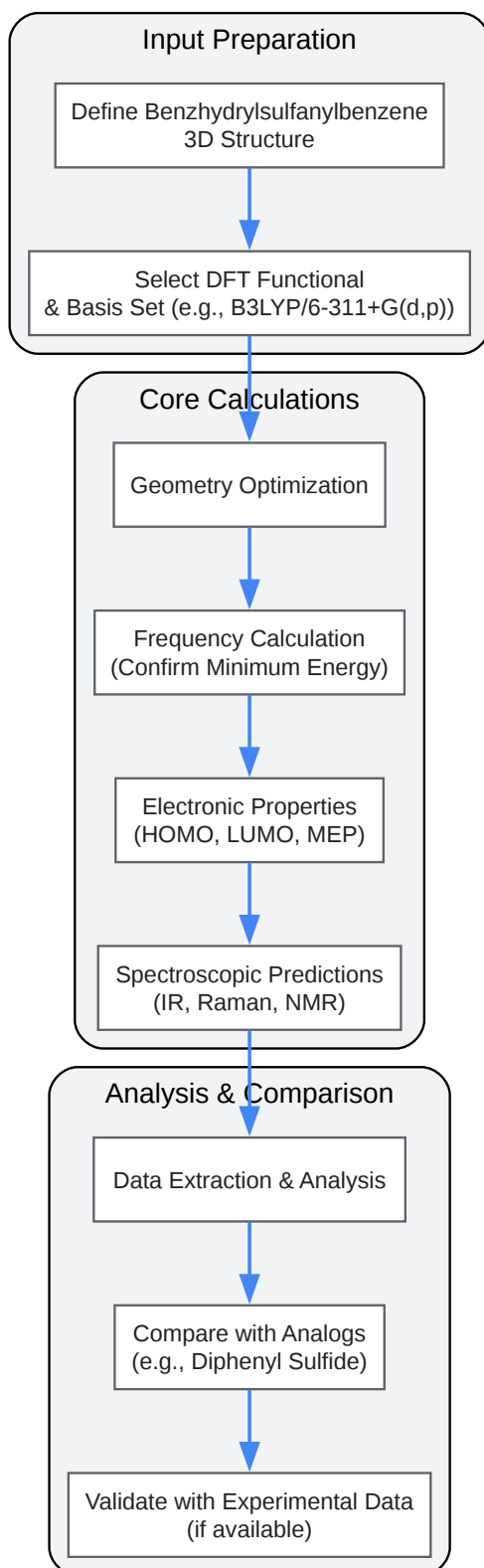
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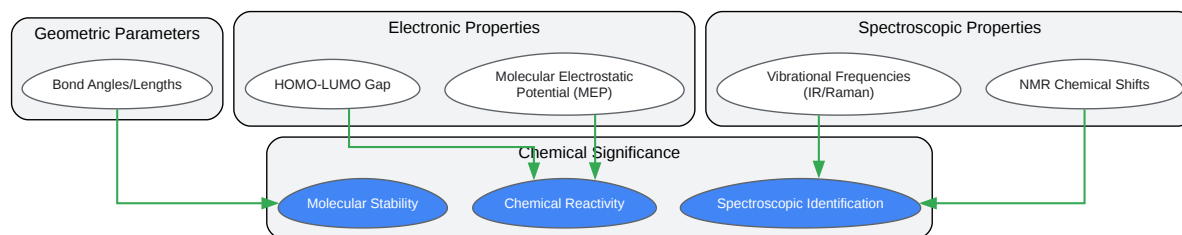
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Introduction: This guide provides a framework for conducting and evaluating Density Functional Theory (DFT) computational studies on **Benzhydrylsulfanylbenzene** (also known as diphenylmethyl phenyl sulfide). As of late 2025, direct DFT computational literature on this specific molecule is scarce. Therefore, this guide establishes a comparative approach, utilizing experimental and computational data from a structurally similar alternative, Diphenyl Sulfide, to benchmark expected theoretical results. This document is intended for researchers, scientists, and drug development professionals interested in the in silico characterization of aromatic thioethers.

Proposed Computational Workflow

A typical DFT study for characterizing a molecule like **Benzhydrylsulfanylbenzene** involves a multi-step process. The workflow begins with defining the molecular structure and proceeds through geometry optimization and subsequent property calculations.





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